1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol
Description
1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol is an azetidine derivative featuring a 3-bromo-4-methoxybenzyl substituent. The bromine atom at the 3-position and methoxy group at the 4-position on the phenyl ring likely influence the compound’s reactivity, solubility, and intermolecular interactions.
The compound’s molecular formula is C₁₁H₁₄BrNO₂ (calculated based on structural analysis), with a molecular weight of 288.14 g/mol.
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-15-11-3-2-8(4-10(11)12)5-13-6-9(14)7-13/h2-4,9,14H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVIFVIVVYGDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol typically involves several chemical reactions including oxidation, reduction, and nucleophilic substitutions. The compound can be synthesized from readily available starting materials through a series of steps that may involve the introduction of the bromine atom and methoxy group at specific positions on the phenyl ring.
Anticancer Properties
1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol has demonstrated significant anticancer activity in various studies. For instance, related compounds in the azetidine class have shown potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds often exhibit IC50 values in the nanomolar range, indicating strong inhibition of cancer cell proliferation .
Table 1: Anticancer Activity of Azetidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10n (related compound) | MCF-7 | 0.017 |
| 11n (related compound) | MDA-MB-231 | 0.031 |
| 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol | TBD | TBD |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
The biological activity of 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol is attributed to its ability to interact with molecular targets involved in cancer progression. It may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that structurally similar compounds can disrupt microtubule dynamics, which is critical for mitosis .
Anti-inflammatory Effects
In addition to its anticancer properties, there is emerging evidence suggesting that azetidine derivatives may possess anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation. These studies indicate that certain derivatives can effectively reduce COX activity, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have highlighted the effectiveness of azetidine derivatives in preclinical models:
- Breast Cancer Model : A study reported that a compound structurally related to 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol induced apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins, showcasing its potential as a lead compound for breast cancer therapy .
- Inflammation Model : Another investigation demonstrated that azetidine derivatives exhibited significant inhibition of COX enzymes in vitro, with promising results comparable to established anti-inflammatory drugs like indomethacin .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of azetidine derivatives like 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol typically involves multi-step reactions that yield compounds with specific structural features conducive to biological activity. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while maintaining the integrity of the azetidine core. For instance, reactions involving heterocyclic amines have been documented to produce various azetidine derivatives with promising yields and structural diversity .
Antimicrobial Properties
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. In particular, compounds containing halogenated phenyl groups, such as the bromo substituent in 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol, have shown enhanced activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitubercular Activity
Another notable application of azetidine derivatives is their potential as antitubercular agents. Compounds similar to 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol have been screened for their ability to inhibit the polyketide synthase (Pks13) enzyme, which is crucial for the survival of Mycobacterium tuberculosis. Studies have demonstrated that modifications to the azetidine structure can lead to enhanced potency against this pathogen .
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of azetidine compounds is critical for optimizing their biological efficacy. Research has shown that substituents on the phenyl ring significantly influence the compound's activity profile. For instance, electron-donating groups tend to enhance antimicrobial activity, while steric factors can affect binding affinity to target enzymes .
In Vitro Studies
In vitro studies have been conducted to evaluate the efficacy of 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol against various microbial strains. These studies typically involve assessing minimum inhibitory concentrations (MIC) and conducting time-kill assays to determine the compound's bactericidal or bacteriostatic properties .
In Vivo Models
Preclinical trials using murine models have provided insights into the pharmacokinetics and therapeutic potential of azetidine derivatives. For example, compounds exhibiting strong in vitro activity were further tested in vivo for their ability to reduce bacterial load in infected tissues, demonstrating promising results that support their development as therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol can be contextualized by comparing it to related azetidin-3-ol derivatives with varying substituents. Key differences in substituent electronic effects, steric profiles, and synthetic accessibility are summarized below:
Table 1: Comparison of Azetidin-3-ol Derivatives
Key Observations
Substituent Electronic Effects: The 3-bromo-4-methoxy group in the target compound combines an electron-withdrawing bromine atom with an electron-donating methoxy group. The 4-chloro substituent in 1-(4-chlorobenzyl)azetidin-3-ol is purely electron-withdrawing, which may reduce solubility in polar solvents compared to methoxy-containing derivatives .
Synthetic Accessibility :
- The synthesis of 3-bromo-4-methoxy-substituted derivatives, as seen in , often involves lower yields (e.g., 34% for a related oxadiazole compound) due to steric and electronic challenges during cyclization or substitution steps . In contrast, simpler analogs like 1-[(3-bromophenyl)methyl]azetidin-3-ol are commercially available, suggesting more straightforward synthetic routes .
Structural Characterization :
- Crystallographic tools like SHELXL (for refinement) and ORTEP (for visualization) are widely used to analyze azetidin-3-ol derivatives, as demonstrated in studies of similar small molecules . These methods could elucidate the target compound’s conformation and intermolecular interactions.
Computational Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
